N-(4-carbamoylphenyl)-2,6-dichloro-5-fluoro-N-methylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-carbamoylphenyl)-2,6-dichloro-5-fluoro-N-methylpyridine-3-carboxamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a pyridine ring substituted with chlorine, fluorine, and a carbamoylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-2,6-dichloro-5-fluoro-N-methylpyridine-3-carboxamide typically involves multiple steps. One efficient synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving chlorination and fluorination.
Introduction of the Carbamoylphenyl Group: The carbamoylphenyl group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki-Miyaura coupling.
Final Assembly: The final step involves the formation of the carboxamide group through a reaction with an appropriate amine.
Industrial Production Methods
For industrial production, the synthesis is optimized to maximize yield and minimize costs. This often involves scaling up the reaction conditions and using more efficient catalysts and solvents. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-2,6-dichloro-5-fluoro-N-methylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbamoyl group to an amine.
Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
N-(4-carbamoylphenyl)-2,6-dichloro-5-fluoro-N-methylpyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-2,6-dichloro-5-fluoro-N-methylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential as an inhibitor of certain enzymes involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
N-(4-carbamoylphenyl)benzamide: Similar in structure but lacks the pyridine ring and halogen substitutions.
N-(4-chlorophenyl)-2,6-dichloropyridine-3-carboxamide: Similar but does not have the carbamoyl group.
Uniqueness
N-(4-carbamoylphenyl)-2,6-dichloro-5-fluoro-N-methylpyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-2,6-dichloro-5-fluoro-N-methylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2FN3O2/c1-20(8-4-2-7(3-5-8)13(18)21)14(22)9-6-10(17)12(16)19-11(9)15/h2-6H,1H3,(H2,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYSAOGUXKALPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)N)C(=O)C2=CC(=C(N=C2Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.